molecular formula C10H13F3N4O B7785372 (1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide

(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide

Cat. No.: B7785372
M. Wt: 262.23 g/mol
InChI Key: SCZPUECTEWIPLM-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based derivative characterized by a cyclopropyl group at position 3 and a trifluoromethyl (CF₃) group at position 5 of the pyrazole ring. The propanimidamide backbone is substituted with a hydroxylamine (N'-hydroxy) group, forming a hydroxamic acid-like structure. Its molecular formula is C₁₀H₁₃F₃N₄O, with a molar mass of 274.24 g/mol (calculated based on substituents). The compound’s CAS number is 1006322-86-6 .

Properties

IUPAC Name

3-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4O/c11-10(12,13)8-5-7(6-1-2-6)15-17(8)4-3-9(14)16-18/h5-6,18H,1-4H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZPUECTEWIPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)C(F)(F)F)CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN(C(=C2)C(F)(F)F)CC/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound involves specific chemical reactions and conditions. The preparation methods typically include the reaction of specific precursors under controlled conditions to yield the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of the compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Industry: The compound is utilized in industrial processes for the production of various products.

Mechanism of Action

The mechanism by which the compound exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. Detailed studies on its mechanism of action are often published in scientific journals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of hydroxamic acid derivatives featuring pyrazole cores. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole Positions) Chain Structure Molecular Formula Molar Mass (g/mol) CAS Number Key Features
Target Compound 3-cyclopropyl, 5-CF₃ Propanimidamide (E-isomer) C₁₀H₁₃F₃N₄O 274.24 1006322-86-6 Cyclopropyl enhances steric bulk; hydroxamic acid moiety for metal binding
(1E)-N'-Hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide 3-methyl, 5-CF₃ Propanimidamide (E-isomer) C₈H₁₁F₃N₄O 236.19 1006334-31-1 Smaller methyl group improves solubility but reduces steric hindrance
(1E)-N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide 3-CF₃, 5-methyl 2-methylpropanimidamide C₁₀H₁₃F₃N₄O 274.24 1006352-70-0 Methyl at pyrazole position 5 may alter electronic properties; branched chain impacts conformation
(1Z)-N′-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide 3-CF₃, 5-methyl Ethanimidamide (Z-isomer) C₇H₈F₃N₄O 222.16 sc-334539 Shorter chain reduces flexibility; Z-isomer may influence binding geometry

Key Structural and Functional Differences

Trifluoromethyl (CF₃) at position 5 (or 3 in some analogs) increases electronegativity and resistance to oxidative metabolism, a common strategy in drug design .

Chain Modifications :

  • The propanimidamide chain (3 carbons) in the target compound and its analogs allows for extended interactions with enzymatic pockets, whereas ethanimidamide analogs (2 carbons) limit spatial reach .
  • The hydroxylamine (N'-hydroxy) group is conserved across analogs, suggesting a shared mechanism involving metal chelation (e.g., inhibition of metalloenzymes like histone deacetylases) .

Stereochemistry :

  • The E-isomer in the target compound and its methyl analog may favor specific binding conformations compared to the Z-isomer in ethanimidamide derivatives .

Biological Activity

The compound (1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide, identified by its CAS number 1006322-86-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂F₃N₃
  • Molecular Weight : 243.23 g/mol
  • Structural Characteristics : The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering receptor interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on enzyme inhibition and receptor modulation.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. LDH inhibitors are gaining interest due to their ability to disrupt the Warburg effect in tumors, which favors glycolysis even in the presence of oxygen.

Study Findings
Demonstrated low nM inhibition of LDHA and LDHB in pancreatic cancer cells.
Showed that similar pyrazole derivatives can inhibit lactate production and glycolysis in cancer cells.

Receptor Modulation

The trifluoromethyl group enhances interaction with various receptors. In vitro assays indicate that compounds with similar structures can exhibit agonistic or antagonistic effects on G-protein coupled receptors (GPCRs).

Receptor Activity
α2A-adrenergic receptorAgonistic activity (increased cAMP levels)
Cannabinoid receptors (CB1, CB2)Significant modulation of activity (50% inhibition)
Histamine H2 receptorAntagonistic activity (26.9% inhibition)

Case Studies and Research Findings

Several studies have investigated the biological effects of related pyrazole compounds, providing insights into the potential applications of this compound.

  • Neurite Outgrowth Stimulation : A study indicated that similar compounds promote neurite outgrowth in neuronal cultures, suggesting neuroprotective properties that could be beneficial for treating neurodegenerative diseases .
  • Acute Toxicity Assessment : In a pilot study assessing acute toxicity in mice, no significant adverse effects were noted at high doses (250 mg/kg), indicating a favorable safety profile for further exploration .
  • Target Engagement Studies : Utilizing techniques like the Cellular Thermal Shift Assay (CETSA), researchers demonstrated robust engagement with LDH targets, reinforcing the compound's potential as a therapeutic agent in oncology .

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